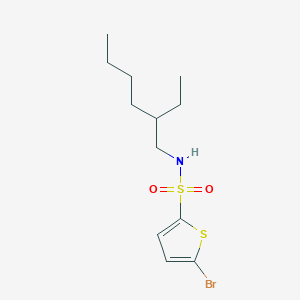
3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide, also known as FHBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This sulfonamide derivative has a unique chemical structure that makes it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in various types of cancer cells. 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX) activity. CAIX is an enzyme that is overexpressed in various types of cancer cells and plays a crucial role in tumor progression and metastasis. 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide binds to the active site of CAIX and inhibits its activity, thereby reducing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce intraocular pressure in glaucoma patients, and inhibit the activity of carbonic anhydrase IX (CAIX). 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for various research applications.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has several advantages for lab experiments. It has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective chemical compound for various research applications. It is also easy to synthesize and purify, making it readily available for research purposes. However, 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide. One potential direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research in this area. Another potential direction is to optimize the synthesis method of 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide to improve its yield and purity. This could make it more readily available for research purposes and could lead to the development of new applications for this chemical compound. Finally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide and its potential applications in various research fields.
Synthesemethoden
The synthesis of 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain pure 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide. This method has been reported in various research papers and has been optimized for high yield and purity.
Eigenschaften
Produktname |
3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide |
|---|---|
Molekularformel |
C9H12FNO3S |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12FNO3S/c1-7(12)6-11-15(13,14)9-4-2-3-8(10)5-9/h2-5,7,11-12H,6H2,1H3 |
InChI-Schlüssel |
XSSMFWSPIYZTTG-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)F)O |
Kanonische SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)


![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)


![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)



![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)

